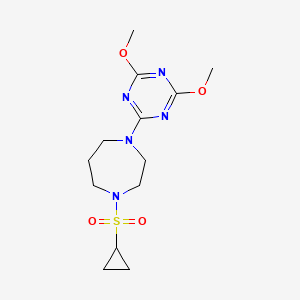
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane is a synthetic organic compound that has a wide range of applications in scientific research. It is a cyclic sulfonamide that was first synthesized in the 1970s and has since been used in various research studies. The compound has been studied for its ability to modulate enzyme activity and has been used as a tool to study the effects of enzyme inhibition.
Applications De Recherche Scientifique
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane has been used in various scientific research studies. It has been used to study the effects of enzyme inhibition as it is able to modulate enzyme activity. It has also been used in the study of drug metabolism as it is able to inhibit certain enzymes involved in drug metabolism. Additionally, it has been used in the study of cancer as it is able to inhibit enzymes involved in tumor growth and metastasis.
Mécanisme D'action
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane is able to modulate enzyme activity by binding to the active site of an enzyme. This binding prevents the enzyme from functioning properly, thus inhibiting its activity. Additionally, the compound is able to inhibit certain enzymes involved in drug metabolism, tumor growth, and metastasis.
Biochemical and Physiological Effects
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane has been studied for its ability to modulate enzyme activity. It has been shown to inhibit certain enzymes involved in drug metabolism, tumor growth, and metastasis. Additionally, the compound has been shown to have anti-inflammatory and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is relatively stable, making it suitable for use in various experiments. Additionally, the compound is able to modulate enzyme activity, making it useful for studying the effects of enzyme inhibition. However, the compound is not suitable for use in long-term experiments as it is not very stable over time.
Orientations Futures
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane has many potential future applications. It could be used to study the effects of enzyme inhibition in various diseases, such as cancer and autoimmune diseases. Additionally, the compound could be used to study the effects of drug metabolism and the development of new drugs. Furthermore, the compound could be used to study the effects of inflammation and antifungal activity. Finally, the compound could be used to study the effects of enzyme inhibition on other biological processes, such as cell signaling and gene expression.
Méthodes De Synthèse
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane can be synthesized through a multi-step process. The first step involves the reaction of 4-chloro-1,3,5-triazin-2-yl)ethanol with cyclopropanesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4,6-dimethoxy-1,3,5-triazin-2-yl)ethanol in the presence of a base such as sodium carbonate to form the desired compound.
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O4S/c1-21-12-14-11(15-13(16-12)22-2)17-6-3-7-18(9-8-17)23(19,20)10-4-5-10/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMHMQQXKKUIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6439283.png)
![4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B6439305.png)
![2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6439316.png)
![5-methoxy-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6439319.png)
![7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine](/img/structure/B6439322.png)
![5-methoxy-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6439327.png)
![5-fluoro-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6439331.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline](/img/structure/B6439344.png)
![6-chloro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439348.png)
![1-(cyclopropanesulfonyl)-4-[(2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6439352.png)
![2-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine](/img/structure/B6439357.png)
![4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439367.png)
![N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B6439371.png)
![6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B6439377.png)